molecular formula C17H19N3O4S2 B2516752 N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034389-19-8

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2516752
CAS No.: 2034389-19-8
M. Wt: 393.48
InChI Key: TZWLCFKICHJIEV-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methylsulfonamido group, a phenyl ring, a tetrahydrothiophen-3-yl group, and an isonicotinamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the methylsulfonamido group: This step involves the reaction of a suitable amine with methylsulfonyl chloride under basic conditions to form the methylsulfonamido group.

    Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Introduction of the tetrahydrothiophen-3-yl group: This step may involve the reaction of a thiol with an epoxide or halide to form the tetrahydrothiophen-3-yl group.

    Formation of the isonicotinamide moiety: The final step involves the reaction of the intermediate compound with isonicotinoyl chloride or a similar reagent to form the isonicotinamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, such as halides, under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: shares similarities with other sulfonamide and isonicotinamide derivatives.

    Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate: Another compound with a tetrahydrothiophen-3-yl group, used in different applications.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical properties and potential applications that differentiate it from similar compounds.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-26(22,23)20-14-4-2-3-13(10-14)19-17(21)12-5-7-18-16(9-12)24-15-6-8-25-11-15/h2-5,7,9-10,15,20H,6,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWLCFKICHJIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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